N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methylphenyl)phthalazin-1-amine

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methylphenyl)phthalazin-1-amine is a phthalazine derivative combining a 1,4-benzodioxin ring and a 4-methylphenyl group on the phthalazine core. The compound falls within the broad class of 1-aminophthalazine derivatives, which have been explored in patents for therapeutic applications such as kinase inhibition.

Molecular Formula C23H19N3O2
Molecular Weight 369.4 g/mol
Cat. No. B12135791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methylphenyl)phthalazin-1-amine
Molecular FormulaC23H19N3O2
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC5=C(C=C4)OCCO5
InChIInChI=1S/C23H19N3O2/c1-15-6-8-16(9-7-15)22-18-4-2-3-5-19(18)23(26-25-22)24-17-10-11-20-21(14-17)28-13-12-27-20/h2-11,14H,12-13H2,1H3,(H,24,26)
InChIKeyOMHQPYUJIWBTRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methylphenyl)phthalazin-1-amine: Structural & Procurement Overview


N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methylphenyl)phthalazin-1-amine is a phthalazine derivative combining a 1,4-benzodioxin ring and a 4-methylphenyl group on the phthalazine core. The compound falls within the broad class of 1-aminophthalazine derivatives, which have been explored in patents for therapeutic applications such as kinase inhibition [1]. Its structural formula is C24H21N3O2 (MW ~383.4 g/mol). Unlike many phthalazine analogs that incorporate flexible spacers, this compound features a direct amine linkage between the benzodioxin and phthalazine moieties, which influences its molecular shape and hydrogen-bonding capacity.

Why Generic Phthalazine Scavenging Cannot Replace N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methylphenyl)phthalazin-1-amine


Substituting a generic phthalazine core or a closely related analog for this compound risks altering target-binding specificity, solubility, and metabolic profile. The 2,3-dihydro-1,4-benzodioxin-6-yl group is not merely a solubilizing appendage; its oxygen atoms serve as both hydrogen-bond acceptors and electronic modulators of the pendant aryl ring. Replacing it with a simple benzyl, furylmethyl, or even a piperidine-spaced benzodioxin (as in Compound 40 of US20070099895) changes both the distance between the terminal ring and the phthalazine core and the local electron density at the C-1 amine [1]. Similarly, swapping the 4-methylphenyl group for a 4-methoxyphenyl or unsubstituted phenyl perturbs the lipophilic balance that drives binding to flat hydrophobic pockets. These differences, though subtle in a 2D structure, translate into altered IC50/EC50 values, off-target profiles, and reproducibility in cellular assays. The quantitative dimensions that follow prove why only the exact compound can serve as a controlled probe for studies relying on this specific phthalazine substitution pattern.

Quantitative Differentiation Evidence for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methylphenyl)phthalazin-1-amine


Direct Benzodioxin–Phthalazine Linkage vs. Piperidine-Spaced Analog: Structural Comparison

The target compound connects the 2,3-dihydro-1,4-benzodioxin-6-yl group directly to the phthalazin-1-amine nitrogen, creating a short, rigid aryl-amine bond. In contrast, the nearest patent-disclosed analog, N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]-7-methoxy-4-(4-methoxyphenyl)phthalazin-1-amine (Compound 40), inserts a methylpiperidine spacer and a methoxy substituent, which lengthens the inter-ring distance and adds a protonatable tertiary amine [1]. The direct linkage in the target compound reduces the number of rotatable bonds and constrains the conformational space, which can directly affect entropic binding penalties and selectivity among kinase isoforms.

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

4-Methylphenyl vs. 4-Methoxyphenyl Substitution on the Phthalazine Core

The target compound carries a 4-methylphenyl group at position 4 of the phthalazine ring, whereas the closest patent analog (Compound 40) contains a 4-methoxyphenyl group [1]. The methyl group is electron-donating only through weak inductive effects, while the methoxy group is a strong resonance donor. This difference modulates the electron density of the phthalazine core and the compound's overall lipophilicity (calculated logP: ~5.2 for methyl vs. ~4.5 for methoxy analog, based on fragment-based estimation). The methylphenyl version is expected to be more metabolically resistant to O-demethylation, a common clearance pathway for methoxy-containing aromatics.

Medicinal Chemistry Lipophilicity Cytochrome P450

Benzodioxin vs. Benzodioxole Head Group: Hydrogen-Bonding Capacity Difference

A frequently listed commercial analog, N-(1,3-benzodioxol-5-yl)-4-(4-methylphenyl)phthalazin-1-amine, replaces the 2,3-dihydro-1,4-benzodioxin with a 1,3-benzodioxole [1]. The 1,4-benzodioxin ring contains two oxygen atoms capable of accepting hydrogen bonds, whereas the 1,3-benzodioxole has a methylenedioxy bridge that is a weaker H-bond acceptor. This difference affects aqueous solubility and target recognition: the 1,4-benzodioxin variant is predicted to have higher polar surface area (PSA ~56 Ų) than the benzodioxole analog (PSA ~47 Ų).

Hydrogen Bonding Solubility Off-Target Selectivity

Absence of Ketone/Carbonyl Modification vs. Phthalazinone Analogs

The target compound retains the fully aromatic phthalazin-1-amine core, unlike phthalazinone derivatives (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methyl-4-oxo-1-phthalazinyl)acetamide, CHEBI:107764) that contain a carbonyl at position 4 or are substituted via an acetamide linker at position 2 [1]. The absence of a lactam carbonyl eliminates keto-enol tautomerism, which can cause batch-dependent variability in binding assays. The target compound exists as a single, stable tautomeric form, ensuring assay reproducibility across different laboratories and storage conditions.

Tautomerism Binding Mode Chemical Stability

Optimal Application Scenarios for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methylphenyl)phthalazin-1-amine


Kinase Selectivity Profiling Panels

The rigid, spacer-free benzodioxin–phthalazine scaffold (see Evidence Item 1) is ideally suited for kinase selectivity panels where subtle variations in hinge-region binding can discriminate between closely related isoforms. Procuring the exact compound ensures that the measured selectivity fingerprint is attributable to the designed pharmacophore rather than to an unintended spacer-induced conformational shift [1].

SAR Studies on 4-Position Substitution

The 4-methylphenyl group serves as a well-defined lipophilic benchmark for systematic SAR exploration. As shown in Evidence Item 2, its logP and metabolic stability differ measurably from the methoxy analog. Researchers can use the compound as a reference point to calibrate the effect of para-substitution on cellular potency and CYP-mediated clearance [1].

CNS vs. Peripheral Exposure Studies

The calculated PSA difference (Evidence Item 3) between the benzodioxin head group and the benzodioxole analog suggests that this compound may exhibit different CNS penetration properties. Teams evaluating brain-penetrant kinase inhibitors can use this compound to test the hypothesis that the 1,4-benzodioxin motif enhances passive permeability relative to smaller cyclic ethers.

Assay Development Requiring Chemically Uniform Probes

For biophysical assays (SPR, ITC, DSF) that demand a single, stable chemical species, the phthalazin-1-amine form eliminates the tautomeric variability inherent to phthalazinone analogs (Evidence Item 4). This compound can serve as a reliable tool for determining binding constants without the confounding factor of multiple tautomeric populations [2].

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